Baohuoside VI

Description

Properties

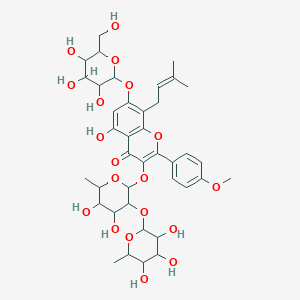

IUPAC Name |

3-[4,5-dihydroxy-6-methyl-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-5-hydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H50O19/c1-14(2)6-11-19-21(54-38-32(50)29(47)26(44)22(13-40)55-38)12-20(41)23-27(45)35(33(56-34(19)23)17-7-9-18(51-5)10-8-17)57-39-36(30(48)25(43)16(4)53-39)58-37-31(49)28(46)24(42)15(3)52-37/h6-10,12,15-16,22,24-26,28-32,36-44,46-50H,11,13H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULZLIYVOYYQJRO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=C(OC4=C(C3=O)C(=CC(=C4CC=C(C)C)OC5C(C(C(C(O5)CO)O)O)O)O)C6=CC=C(C=C6)OC)C)O)O)O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H50O19 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

822.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Baohuoside VI (Epimedin C): Natural Sources, Isolation, and Pharmacological Architecture

This technical guide provides a comprehensive analysis of Baohuoside VI, explicitly addressing its chemical synonymy with Epimedin C , a critical distinction often overlooked in general literature.

Chemical Identity & Structural Significance

Baohuoside VI , widely recognized in pharmacognosy as Epimedin C , is a prenylated flavonol glycoside. It serves as a primary chemotaxonomic marker and a bioactive precursor in the genus Epimedium.

Unlike its metabolite Baohuoside I (Icariside II), which is a mono-glycoside resulting from hydrolysis, Baohuoside VI is a massive di- or tri-glycoside.[1] Its structural complexity grants it unique solubility profiles and metabolic trajectories essential for drug delivery systems.

| Feature | Technical Specification |

| CAS Registry Numbers | 119760-73-5 ; 110642-44-9 |

| IUPAC Name | Generic: 8-prenyl-kaempferol-3,7-O-glycoside derivative |

| Chemical Formula | |

| Molecular Weight | ~822.8 g/mol |

| Class | Prenylated Flavonol Glycoside |

| Key Moiety | 8-Isopentenyl group (Prenyl group) at C-8 position |

Natural Sources & Botanical Distribution

Baohuoside VI is predominantly isolated from the aerial parts (leaves) of the Epimedium genus (Berberidaceae). The concentration varies significantly across species and harvest times, influencing extraction yields.

Primary Botanical Sources

The following species are the most viable industrial sources, ranked by typical glycoside yield:

-

Epimedium wushanense T.S. Ying:

-

Yield Potential: High. Often considered the "gold standard" for Epimedin C (Baohuoside VI) extraction due to its distinct flavonoid profile dominated by prenylated glycosides.

-

Distribution: Sichuan, Guizhou, Hubei (China).

-

-

Epimedium brevicornum Maxim:

-

Profile: Contains a balanced ratio of Icariin, Epimedin B, and Epimedin C (Baohuoside VI).

-

Usage: The most common species in Pharmacopoeia-grade Herba Epimedii.[1]

-

-

Epimedium koreanum Nakai:

-

Profile: High total flavonoid content but often requires selective fractionation to separate Baohuoside VI from Icariin.

-

-

Epimedium davidii:

-

Relevance: Historically significant source for the initial isolation of Baohuoside VI.

-

Chemotaxonomic Variation Table

| Species | Primary Flavonoid Marker | Baohuoside VI Content (Est.)[1] | Harvest Window |

| E. wushanense | Epimedin C | High (>1.5%) | Late Summer |

| E. brevicornum | Icariin | Moderate (0.5 - 1.0%) | Early Autumn |

| E. sagittatum | Epimedin B | Low-Moderate | Late Summer |

Biosynthetic & Metabolic Pathway

Understanding the placement of Baohuoside VI in the metabolic chain is crucial for researchers aiming to use it as a prodrug. It acts as a "parent" glycoside that is hydrolyzed into more lipophilic, bioavailable forms.

Pathway Visualization

The following diagram illustrates the enzymatic hydrolysis pathway occurring either in planta (during processing) or in vivo (via gut microbiota/lactase phlorizin hydrolase).

Caption: Stepwise hydrolysis of Baohuoside VI (Epimedin C) into its bioactive metabolite Baohuoside I.

Extraction & Isolation Protocol

To isolate high-purity Baohuoside VI, researchers must avoid aggressive acid hydrolysis, which degrades the compound into Baohuoside I. The following protocol utilizes a polarity-gradient approach suitable for glycoside preservation.

Phase 1: Pre-Treatment & Extraction

-

Pulverization: Grind dried E. wushanense leaves to a fine powder (60 mesh).

-

Defatting: Macerate with n-hexane (1:10 w/v) for 2 hours to remove chlorophyll and lipids. Discard the hexane supernatant.

-

Primary Extraction:

Phase 2: Fractionation (Enrichment)[1]

-

Concentration: Evaporate ethanol under reduced pressure (Rotavap) at <50°C to obtain an aqueous residue.

-

Macroporous Resin Column (D101 or AB-8):

-

Load aqueous residue onto the column.

-

Wash 1: Distilled water (removes sugars/proteins).[1]

-

Wash 2: 30% Ethanol (removes polar impurities).

-

Elution: 70% Ethanol. Collect this fraction. This contains the flavonoid glycosides, including Baohuoside VI.

-

Phase 3: Purification (High-Speed Counter-Current Chromatography - HSCCC)

For high-purity isolation (>98%) without irreversible adsorption:

-

System: Two-phase solvent system composed of Ethyl acetate : n-Butanol : Water (4:1:5).[1]

-

Mode: Tail-to-Head elution.[1]

-

Detection: UV at 270 nm.

-

Separation Logic: Baohuoside VI (Epimedin C) is more polar than Icariin and Baohuoside I. It will elute earlier in the mobile phase compared to its less glycosylated counterparts.

Pharmacological Applications

Baohuoside VI acts distinctively from its metabolites. While Baohuoside I is often cited for erectile function (PDE5 inhibition), Baohuoside VI exhibits unique immunomodulatory properties.

A. Immunosuppression & Autoimmunity[2]

-

Mechanism: Baohuoside VI suppresses antibody production and delayed-type hypersensitivity (DTH) responses.[1]

-

Target: Unlike Cyclosporine which targets T-cell signaling broadly, Baohuoside VI appears to modulate specific antibody-mediated pathways, making it a candidate for treating chronic autoimmune conditions without severe systemic toxicity.

B. Anti-Cancer Potential[3][4][5][6][7]

-

Prodrug Activity: In the tumor microenvironment, glycosidases may hydrolyze Baohuoside VI into Baohuoside I.

-

Direct Activity: Studies indicate Baohuoside VI (Epimedin C) inhibits the migration and invasion of specific cancer lines (e.g., breast cancer) by downregulating MMP-9 expression.

C. Osteogenic Activity[1]

-

Pathway: Wnt/

-catenin signaling.[1] -

Effect: Promotes proliferation and differentiation of osteoblasts. It is less potent than Icaritin but possesses higher water solubility, offering advantages in oral formulation development.

References

-

Chemical Identity & Sources: Epimedium Flavonoids: Epimedin C (Baohuoside VI) Structure and Distribution. National Institutes of Health (NIH) / PubChem.[1]

-

Pharmacological Activity: Immunopharmacology and toxicology of the plant flavonoid baohuoside-1 (and related glycosides) in mice. International Journal of Immunopharmacology.

-

Metabolism & Hydrolysis: Role of Intestinal Hydrolase in the Absorption of Prenylated Flavonoids Present in Yinyanghuo. ResearchGate.

-

Isolation Methodology: Preparative isolation and purification of flavonoids from Epimedium species using HSCCC. Journal of Chromatography A.

-

Anticancer Mechanisms: Revealing the molecular mechanism of Epimedium flavonoids for the treatment of breast cancer. Journal of Ethnopharmacology.

Sources

Precision Isolation of Epimedin C from Epimedium brevicornum Maxim

Executive Summary

Epimedin C (

However, the isolation of Epimedin C presents significant chemical engineering challenges. Its structural similarity to Epimedin A, B, and Icariin results in co-elution during standard chromatography. Furthermore, the C-3 and C-7 glycosidic bonds are thermally labile; improper extraction protocols frequently degrade Epimedin C into Icariside or Icaritin.

This guide details a validated, high-integrity workflow for the extraction and purification of Epimedin C, prioritizing Ultrasonic-Assisted Extraction (UAE) for yield maximization and High-Speed Counter-Current Chromatography (HSCCC) for high-purity isolation.

Part 1: Physicochemical Profile & Stability Risks

Before initiating extraction, researchers must understand the target molecule's behavior to prevent degradation.

| Parameter | Characteristic | Operational Implication |

| Polarity | High (Diglycoside) | Requires polar protic solvents (EtOH/MeOH/Water). Non-polar solvents (Hexane) will fail. |

| Thermal Stability | Low to Moderate | Critical: Temperatures >70°C induce hydrolysis of the C-7 glucose. |

| pH Sensitivity | Acid Labile | Avoid strong acids in mobile phases; use buffered weak acids (Formic/Phosphoric). |

| Solubility | Soluble in EtOH, MeOH | Poor solubility in cold water; excellent in 50-70% warm ethanol. |

Part 2: Pre-Extraction Processing

The integrity of the starting material dictates the final yield.

-

Harvesting & Drying: Fresh leaves must be shade-dried or oven-dried at <50°C . Sun-drying or high-heat drying (>70°C) has been shown to degrade total flavonoids and alter the Epimedin C:Icariin ratio.

-

Comminution: Pulverize dried aerial parts to a fine powder (40–60 mesh).

-

Why: Increases surface area for solvent penetration.

-

Caution: Avoid ultra-fine milling which can generate excessive heat and clog filtration systems.

-

-

Defatting (Optional but Recommended): If the waxy content is high, pre-wash with Petroleum Ether. For E. brevicornum, this is often skipped in industrial UAE setups but recommended for high-purity analytical standards.

Part 3: Extraction Methodology (UAE Protocol)

Traditional reflux extraction involves prolonged boiling, which risks deglycosylation. Ultrasonic-Assisted Extraction (UAE) is the superior method, utilizing acoustic cavitation to disrupt cell walls at lower temperatures.

Optimized Protocol: The "50/50/30" Rule

-

Solvent: 50% Ethanol (v/v) in Water.

-

Solid-Liquid Ratio: 1:30 (g/mL).

-

Temperature: 50°C.

-

Duration: 30 minutes x 3 Cycles.

Step-by-Step Workflow

-

Preparation: Weigh 10.0 g of E. brevicornum powder into a 500 mL Erlenmeyer flask.

-

Solvation: Add 300 mL of 50% Ethanol.

-

Sonication: Place in an ultrasonic bath (Power: 200–400W). Maintain bath temperature at 50°C. Sonicate for 30 minutes.

-

Filtration: Vacuum filter the supernatant through Whatman No. 1 paper.

-

Cycling: Return the residue to the flask, add fresh solvent, and repeat step 3 and 4 two more times.

-

Concentration: Combine all filtrates. Evaporate ethanol under reduced pressure (Rotary Evaporator) at 45°C until a viscous, dark brown crude extract remains.

Workflow Visualization

Figure 1: Optimized Ultrasonic-Assisted Extraction (UAE) workflow designed to minimize thermal degradation while maximizing glycoside recovery.

Part 4: Purification Strategy (HSCCC)

Standard open-column chromatography (Silica gel) often leads to irreversible adsorption of flavonoids. High-Speed Counter-Current Chromatography (HSCCC) is the gold standard for separating Epimedin C from its structural analogs (A, B, and Icariin) because it uses a liquid stationary phase, eliminating sample loss.

The "Secret Sauce" Solvent System

The separation of Epimedin C (Polarity X) from Epimedin B (Polarity X +

HSCCC Protocol[1][3]

-

Equilibration: Fill the HSCCC coil with the Upper Phase (Stationary Phase).

-

Rotation: Set column rotation to 800–1000 rpm.

-

Injection: Dissolve the crude extract in a 1:1 mixture of upper/lower phase. Inject into the sample loop.

-

Elution: Pump the Lower Phase (Mobile Phase) head-to-tail at 2.0 mL/min.

-

Fractionation: Monitor UV absorbance at 270 nm. Collect fractions.

Separation Logic:

-

Epimedin A: Elutes first (Least polar).

-

Epimedin B: Elutes second.

-

Epimedin C: Elutes third (Target).

-

Icariin: Elutes last (Most polar in this system).

Purification Logic Diagram

Figure 2: HSCCC elution order utilizing the 3:7:10 (n-BuOH:EtOAc:H2O) solvent system. Epimedin C is successfully resolved between Epimedin B and Icariin.

Part 5: Analytical Validation (HPLC-DAD)

To verify the purity of the isolated Epimedin C, a robust HPLC method is required.

Chromatographic Conditions

-

Column: C18 Reverse Phase (e.g., Hypersil BDS-C18, 250mm x 4.6mm, 5µm).

-

Temperature: 25°C.

-

Flow Rate: 1.0 mL/min.

-

Detector: DAD @ 270 nm.

-

Mobile Phase:

Gradient Program

| Time (min) | Solvent A (%) | Solvent B (%) |

| 0 | 90 | 10 |

| 15 | 70 | 30 |

| 30 | 50 | 50 |

| 40 | 10 | 90 |

System Suitability Requirement:

The resolution (

References

-

Li, H. B., & Chen, F. (2009).[1] Separation and purification of epimedin A, B, C, and icariin from the medicinal herb Epimedium brevicornum Maxim by dual-mode HSCCC.[1][2][3] Journal of Chromatographic Science, 47(5), 337-340.[1]

-

Zhang, H. F., et al. (2009). Ultrasonic-assisted extraction of epimedin C from fresh leaves of Epimedium and extraction mechanism. Innovative Food Science & Emerging Technologies, 10(1), 54-60.

-

Polat, D. C., & Coskun, M. (2016).[4] Quantitative Determination by HPLC-DAD of Icariin, Epimedin A, Epimedin B, and Epimedin C in Epimedium (Berberidaceae) Species Growing in Turkey.[4][5] Natural Product Communications, 11(11).[4]

-

BenchChem Protocols. (2025). Application Notes and Protocols for the Extraction and Purification of Epimedin A from Epimedium brevicornum.

Sources

- 1. Separation and purification of epimedin A, B, C, and icariin from the medicinal herb Epimedium brevicornum maxim by dual-mode HSCCC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. academic.oup.com [academic.oup.com]

- 4. Quantitative Determination by HPLC-DAD of Icariin, Epimedin A, Epimedin B, and Epimedin C in Epimedium (Berberidaceae) Species Growing in Turkey - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Technical Guide: Baohuoside VI (Epimedin C) vs. Baohuoside I (Icariside II)

[1]

Executive Summary

This technical guide provides a rigorous comparison between Baohuoside VI (synonymous with Epimedin C ) and Baohuoside I (synonymous with Icariside II ).[1] While both are prenylated flavonol glycosides derived from Epimedium species (Herba Epimedii), they occupy distinct nodes in the phytochemical and pharmacokinetic spectrum.

Core Distinction:

-

Baohuoside VI (Epimedin C): A naturally abundant triglycoside found in the raw plant material.[1] It is a polar, high-molecular-weight precursor with limited oral bioavailability in its native form.[1]

-

Baohuoside I (Icariside II): A monoglycoside metabolite resulting from the enzymatic hydrolysis of Epimedin C and Icariin. It exhibits superior lipophilicity, membrane permeability, and potent pharmacological activity, acting as the primary bioactive effector in vivo.

Chemical Identity and Structural Analysis[2][3][4][5]

The fundamental difference lies in the glycosylation pattern at the C-3 and C-7 positions of the Icaritin aglycone backbone.[2]

Comparative Physicochemical Profile[1][7]

| Feature | Baohuoside VI (Epimedin C) | Baohuoside I (Icariside II) |

| CAS Number | 110642-44-9 | 113558-15-9 |

| Synonyms | Epimedin C, Baohuoside-VI | Icariside II, Baohuoside-1 |

| Formula | C₃₉H₅₀O₁₉ | C₂₇H₃₀O₁₀ |

| Molecular Weight | ~822.8 g/mol | ~514.5 g/mol |

| Aglycone | Icaritin | Icaritin |

| C-3 Substitution | Diglycoside: Rhamnosyl(1→2)Rhamnose | Monoglycoside: Rhamnose |

| C-7 Substitution | Monoglycoside: Glucose | Hydroxyl (Free -OH) |

| Polarity | High (Hydrophilic) | Low/Moderate (Lipophilic) |

| Solubility | Soluble in water/methanol | Poor water solubility; Soluble in DMSO/Ethanol |

Structural Visualization (DOT)

Figure 1: Structural comparison highlighting the extensive glycosylation of Baohuoside VI versus the deglycosylated state of Baohuoside I.

Biosynthesis and Metabolic Pathway

Baohuoside VI acts as a metabolic precursor.[3] In the plant, it is synthesized via glycosyltransferases. Upon ingestion, it undergoes stepwise hydrolysis by intestinal microbiota or exogenous enzymes (e.g.,

The Hydrolysis Cascade

-

Baohuoside VI (Epimedin C): C3-Dirhamnoside, C7-Glucoside.[1]

-

Icariin: C3-Monorhamnoside, C7-Glucoside.[1] (Formed by loss of terminal rhamnose from C3).[1][4]

-

Baohuoside I (Icariside II): C3-Monorhamnoside, C7-Hydroxyl.[1] (Formed by loss of glucose from C7 of Icariin).[1]

Metabolic Pathway Diagram[1]

Figure 2: Stepwise enzymatic hydrolysis converting the precursor Baohuoside VI into the bioactive Baohuoside I.[1]

Pharmacological Profiles[1][2][3][7][11]

Baohuoside VI (Epimedin C)[1][12]

-

Role: Prodrug / Raw Material.

-

Primary Activity: Anti-inflammatory, chondroprotective.[5]

-

Mechanism: Often requires conversion to secondary glycosides to exert systemic effects.

-

Key Limitation: Large molecular size (MW >800) and high polarity prevent significant passive diffusion across the intestinal epithelium.

Baohuoside I (Icariside II)[1][5][6][13]

-

Role: Active Pharmaceutical Ingredient (API) / Potent Metabolite.[1]

-

Primary Activity:

-

Anti-Cancer: Induces apoptosis via ROS/MAPK pathway; inhibits metastasis by downregulating CXCR4.

-

Osteogenic: Promotes bone marrow stromal cell differentiation.

-

Sexual Function: PDE5 inhibition (more potent than Icariin).[1]

-

-

Mechanism: Lipophilic nature allows it to penetrate cell membranes and blood-brain barrier effectively.[1]

Experimental Protocols

Extraction and Isolation of Baohuoside VI (Epimedin C)

Objective: Isolate high-purity Baohuoside VI from Epimedium brevicornum leaves.[1]

Methodology: High-Speed Counter-Current Chromatography (HSCCC)

-

Crude Extraction:

-

Powder dried aerial parts of Epimedium brevicornum.

-

Extract with 50-70% Ethanol (1:10 w/v) under sonication for 30 mins at 60°C. Repeat 3 times.

-

Evaporate ethanol under reduced pressure to obtain crude flavonoid extract.

-

-

Pre-Purification (Optional):

-

Pass crude extract through a macroporous resin (e.g., D101) to remove chlorophyll and sugars. Elute with 70% ethanol.

-

-

HSCCC Separation:

-

Solvent System: n-Butanol : Ethyl Acetate : Water (3:7:10 v/v/v).[1]

-

Setup: Fill coil with upper phase (stationary). Pump lower phase (mobile) at 2.0 mL/min, 800 rpm.[1]

-

Injection: Dissolve crude sample in mixed phase solvent.

-

Fractionation: Monitor UV at 270 nm. Baohuoside VI (Epimedin C) typically elutes before Icariin due to higher polarity.[1]

-

Enzymatic Transformation to Produce Baohuoside I

Objective: Convert Icariin or Epimedin C into Baohuoside I using specific hydrolysis.

Methodology: Selective Enzymatic Hydrolysis

-

Substrate Preparation: Dissolve Icariin (or Epimedin C rich extract) in Acetate Buffer (pH 5.0).

-

Enzyme Selection:

-

Use

-glucosidase (e.g., from Aspergillus niger or recombinant DCF-bgl-26) to cleave the C-7 glucose.[1] -

Note: Avoid enzymes with high rhamnosidase activity if starting from Icariin, to prevent degradation to Icaritin.

-

-

Reaction:

-

Incubate at 45°C for 2-6 hours.

-

Monitor conversion via HPLC (C18 column, Acetonitrile:Water gradient).

-

-

Termination & Purification:

-

Stop reaction by heating to 90°C for 5 mins.

-

Extract the reaction mixture with Ethyl Acetate (Baohuoside I partitions into the organic layer; sugars remain in aqueous phase).

-

Recrystallize from Methanol.

-

HPLC Analytical Method for Differentiation

System: C18 Reverse Phase Column (e.g., Agilent Zorbax SB-C18, 5µm, 4.6 x 250mm)

| Parameter | Condition |

| Mobile Phase A | Water (0.1% Formic Acid) |

| Mobile Phase B | Acetonitrile |

| Gradient | 0-10 min: 10-25% B; 10-30 min: 25-40% B; 30-45 min: 40-70% B |

| Flow Rate | 1.0 mL/min |

| Detection | UV 270 nm |

| Retention Order | Baohuoside VI (Epimedin C) elutes early (more polar).[1] Icariin elutes intermediate . Baohuoside I elutes late (less polar).[1] |

References

-

Chemical Structure & Metabolites

-

Pharmacological Activity & Toxicity

-

Isolation Protocol (HSCCC)

-

Metabolic Pathway & Enzymology

-

Baohuoside I Pharmacokinetics

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. Efficient Biotransformation of Icariin to Baohuoside I Using Two Novel GH1 β-Glucosidases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Efficient production of icariin and baohuoside I from Epimedium Folium flavonoids by fungal α-l-rhamnosidase hydrolysing regioselectively the terminal rhamnose of epimedin C - PMC [pmc.ncbi.nlm.nih.gov]

- 5. encyclopedia.pub [encyclopedia.pub]

- 6. Effect of 2″-O-Rhamnosyl Icariside II, Baohuoside I and Baohuoside II in Herba Epimedii on Cytotoxicity Indices in HL-7702 and HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Widely Metabolomic Analysis Revealed Metabolic Alterations of Epimedium Pubescens Leaves at Different Growth Stages - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Separation and purification of epimedin A, B, C, and icariin from the medicinal herb Epimedium brevicornum maxim by dual-mode HSCCC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Efficient production of icariin and baohuoside I from Epimedium Folium flavonoids by fungal α-L-rhamnosidase hydrolysing regioselectively the terminal rhamnose of epimedin C - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Anti-inflammatory and Immunomodulatory Effects of Epimedin C

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of Epimedin C

Derived from Herba Epimedii, a plant with a long history in traditional Chinese medicine, Epimedin C is a flavonoid glycoside demonstrating a spectrum of compelling pharmacological activities.[1][2] While traditionally used for conditions related to bone health and sexual function, modern pharmacological studies have illuminated its potent anti-inflammatory, antioxidant, and immunomodulatory properties.[3][4] This guide provides an in-depth technical exploration of the molecular mechanisms and cellular effects that underpin Epimedin C's therapeutic potential in inflammatory and immune-mediated diseases. As the demand for novel anti-inflammatory agents with favorable safety profiles grows, understanding the precise mechanisms of natural compounds like Epimedin C is paramount for drug discovery and development.[5]

This document moves beyond a simple literature review to offer a Senior Application Scientist's perspective, synthesizing mechanistic data with practical, validated experimental protocols. We will dissect the key signaling pathways modulated by Epimedin C, examine its influence on critical immune cell populations, and provide detailed methodologies for researchers to validate and expand upon these findings in their own laboratories.

Part 1: Core Mechanisms of Action: Signaling Pathway Modulation

Epimedin C exerts its anti-inflammatory effects by intervening in several key intracellular signaling cascades that are central to the inflammatory response. The primary targets identified to date are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Negative Regulation of the NF-κB Signaling Pathway

The NF-κB family of transcription factors are master regulators of inflammation.[6] Upon activation by pro-inflammatory stimuli, they translocate to the nucleus and induce the expression of genes encoding inflammatory cytokines, chemokines, and adhesion molecules.[7] Epimedin C has been shown to specifically inhibit the noncanonical NF-κB pathway.

In an ovalbumin-induced murine model of asthma, treatment with Epimedin C dose-dependently decreased the protein levels of p52 and RelB, which are key components of the noncanonical pathway.[4][8] This inhibition prevents their nuclear translocation and subsequent activation of target inflammatory genes, effectively dampening the inflammatory cascade.

Caption: Noncanonical NF-κB pathway showing inhibition by Epimedin C.

Attenuation of Mitogen-Activated Protein Kinase (MAPK) Signaling

The MAPK pathways—including ERK1/2, p38, and JNK—are critical signaling routes that convert extracellular stimuli into a wide range of cellular responses, including inflammation and apoptosis.[9] Evidence demonstrates that Epimedin C can suppress the activation of these kinases.

Specifically, Epimedin C has been observed to decrease the phosphorylation of ERK1/2 and p38 MAPK.[4] By preventing their phosphorylation, Epimedin C blocks the downstream signaling that would otherwise lead to the production of inflammatory mediators. Furthermore, in models of oxidative stress, Epimedin C was found to downregulate the phosphorylation of JNK, contributing to its neuroprotective effects by reducing apoptosis.[10][11]

Caption: MAPK signaling pathways showing points of inhibition by Epimedin C.

Part 2: Immunomodulatory Effects on T-Cell Differentiation

Beyond inhibiting pro-inflammatory signaling, Epimedin C actively modulates the adaptive immune system. Its most notable effect is on the balance of CD4+ helper T (Th) cell subsets, particularly Th9 and regulatory T (Treg) cells, which are critical players in allergic inflammation.[8]

-

Th9 Cells: These cells are a significant source of Interleukin-9 (IL-9), a cytokine implicated in the pathogenesis of asthma by promoting mast cell accumulation and mucus production.

-

Treg Cells: These cells, characterized by the transcription factor Foxp3, are crucial for maintaining immune tolerance and suppressing excessive inflammatory responses. They primarily exert their function through cytokines like Interleukin-10 (IL-10).

Studies have shown that Epimedin C can restore the balance between these two cell types in allergic airway inflammation.[8] It simultaneously suppresses the differentiation and function of pro-inflammatory Th9 cells while promoting the activity of anti-inflammatory Treg cells. This dual action leads to a significant reduction in airway inflammation, mucus secretion, and airway hyperresponsiveness in animal models.[8]

Data Presentation: Epimedin C's Effect on Key Cytokines and Cells

The immunomodulatory activity of Epimedin C is reflected in its ability to alter the cytokine milieu and immune cell populations in an allergic asthma model.

| Parameter | Effect of Epimedin C | Model System | Significance | Reference |

| Th9 Cells | Decrease | OVA-induced murine asthma | Reduces the primary source of pro-allergic IL-9. | [8] |

| Treg Cells | Increase | OVA-induced murine asthma | Enhances immune suppression and tolerance. | [8] |

| IL-9 | Decrease (in BALF) | OVA-induced murine asthma | Alleviates mast cell activation and mucus hypersecretion. | [8] |

| IL-4 | Decrease (in BALF) | OVA-induced murine asthma | Reduces Th2-mediated allergic inflammation. | [8] |

| IL-10 | Increase (in BALF) | OVA-induced murine asthma | Boosts regulatory T-cell suppressive functions. | [8] |

Part 3: Experimental Validation: Protocols and Workflows

To facilitate further research, this section provides detailed, self-validating protocols for assessing the anti-inflammatory and immunomodulatory effects of Epimedin C.

In Vitro Protocol: Assessing Anti-inflammatory Activity in Macrophages

This protocol details how to measure the inhibitory effect of Epimedin C on the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.

Objective: To quantify the effect of Epimedin C on TNF-α production and MAPK/NF-κB pathway activation.

Cell Line: RAW 264.7 (murine macrophage) or THP-1 (human monocytic, differentiated to macrophages with PMA).[12]

Methodology:

-

Cell Seeding: Plate RAW 264.7 cells in a 24-well plate at a density of 2.5 x 10^5 cells/well and allow them to adhere overnight.

-

Pre-treatment:

-

Remove the culture medium.

-

Add fresh medium containing various concentrations of Epimedin C (e.g., 1, 10, 50 µM) or a vehicle control (e.g., 0.1% DMSO).

-

Include a positive control well with a known inhibitor of the NF-κB pathway (e.g., BAY 11-7082).

-

Incubate for 2 hours. Causality Insight: This pre-incubation allows Epimedin C to enter the cells and be available to act on signaling pathways immediately upon stimulation.

-

-

Inflammatory Stimulation:

-

Add LPS to a final concentration of 100 ng/mL to all wells except the unstimulated (negative) control.

-

Incubate for the desired time points. For TNF-α measurement, 4-6 hours is optimal. For protein analysis by Western blot, 30-60 minutes is typically sufficient to see peak phosphorylation of kinases.[12]

-

-

Sample Collection:

-

Supernatant for ELISA: Carefully collect the cell culture supernatant, centrifuge to remove debris, and store at -80°C for cytokine analysis.

-

Cell Lysate for Western Blot: Wash the cells once with ice-cold PBS. Add 100 µL of RIPA lysis buffer containing protease and phosphatase inhibitors. Scrape the cells, collect the lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant (protein lysate) and store it at -80°C.

-

-

Analysis:

-

ELISA: Quantify the concentration of TNF-α in the supernatants using a commercially available ELISA kit, following the manufacturer's instructions.

-

Western Blot: Determine protein concentration in the lysates using a BCA assay. Separate 20-30 µg of protein per lane via SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against p-p38, p-ERK, p-JNK, and their total protein counterparts, as well as key NF-κB proteins. Use β-actin as a loading control.

-

In Vivo Protocol: Murine Model of Allergic Airway Inflammation

This protocol describes an established model to evaluate the immunomodulatory effects of Epimedin C in vivo.[8]

Objective: To assess the effect of Epimedin C on airway hyperresponsiveness, inflammatory cell infiltration, cytokine production, and T-cell populations in an asthma model.

Animal Model: Female BALB/c mice, 6-8 weeks old.

Caption: Experimental workflow for the OVA-induced murine asthma model.

Methodology:

-

Sensitization (Days 0 and 14): Sensitize mice via intraperitoneal (i.p.) injection of 20 µg of ovalbumin (OVA) emulsified in 2 mg of aluminum hydroxide (Alum) in a total volume of 200 µL saline.

-

Challenge and Treatment (Days 21-27):

-

Daily, expose mice to an aerosol of 3% OVA in saline for 30 minutes in a whole-body inhalation chamber.

-

Administer Epimedin C (e.g., 20, 40, 80 mg/kg) or vehicle control via oral gavage one hour before each OVA challenge.[8] Include a positive control group treated with dexamethasone.

-

-

Endpoint Analysis (Day 28):

-

Airway Hyperresponsiveness (AHR): Measure AHR to increasing concentrations of methacholine using a whole-body plethysmograph.

-

Bronchoalveolar Lavage Fluid (BALF) Collection: Euthanize mice and cannulate the trachea. Lavage the lungs with ice-cold PBS.

-

BALF Analysis: Centrifuge the BALF. Use the supernatant for cytokine analysis (IL-4, IL-9, IL-10) by ELISA. Resuspend the cell pellet for total and differential inflammatory cell counts (e.g., eosinophils, neutrophils) using Wright-Giemsa staining.

-

Lung Histology: Perfuse the lungs and fix them in 10% formalin. Embed in paraffin, section, and perform Hematoxylin and Eosin (H&E) staining to assess inflammation and Periodic acid-Schiff (PAS) staining for mucus production.

-

Flow Cytometry: Prepare single-cell suspensions from lung tissue or spleen. Stain with fluorescently-labeled antibodies for CD4, IL-9, and Foxp3 to quantify Th9 and Treg cell populations.

-

Part 4: Therapeutic Potential and Future Directions

The robust anti-inflammatory and immunomodulatory activities of Epimedin C position it as a promising therapeutic candidate for a range of chronic inflammatory diseases.

-

Allergic Asthma: By rebalancing the Th9/Treg axis and suppressing hallmark features of allergic inflammation, Epimedin C shows significant potential as a novel treatment for asthma.[8]

-

Osteoarthritis: Epimedin C has demonstrated chondroprotective effects, suggesting its utility in mitigating the inflammatory joint degradation seen in osteoarthritis.[4]

-

Neurodegenerative Diseases: Its ability to inhibit JNK-mediated apoptosis and oxidative stress indicates a potential neuroprotective role in diseases like Alzheimer's and Parkinson's.[11][13]

Future research should focus on:

-

Pharmacokinetics and Bioavailability: Determining the absorption, distribution, metabolism, and excretion (ADME) profile of Epimedin C to optimize dosing and delivery.

-

Safety and Toxicology: While generally considered safe, some reports suggest potential hepatotoxicity at high doses, which requires thorough investigation.[4]

-

Clinical Trials: Translating the promising preclinical findings into well-designed human clinical trials to establish efficacy and safety in patient populations.

By continuing to explore the multifaceted mechanisms of compounds like Epimedin C, the scientific community can unlock new avenues for developing safer and more effective treatments for inflammatory diseases.

References

- Epimedin C modulates the balance between Th9 cells and Treg cells through negative regulation of noncanonical NF-κB pathway and MAPKs activation to inhibit airway inflammation in the ovalbumin-induced murine asthma model. (2021). PubMed.

- Epimedin C: A promising neuroprotective agent that can participate in mediating the JNK/Nrf2/HO-1 signaling pathway to prevent neurodegenerative diseases. (n.d.). PMC.

- Anti-Inflammatory Actions of Plant-Derived Compounds and Prevention of Chronic Diseases: From Molecular Mechanisms to Applications. (n.d.). MDPI.

- Possible new role for NF-kB in the resolution of inflammation. (2005). Nature Medicine.

- Comprehensive review of the traditional uses and the potential benefits of epimedium folium. (2024). Unknown Source.

- The EPICC Family of Anti-Inflammatory Peptides: Next Generation Peptides, Additional Mechanisms of Action, and In Vivo and Ex Vivo Efficacy. (n.d.). PubMed Central.

- Advances in study on pharmacological effects of Epimedium. (2025). ResearchGate.

- (PDF) Epimedin C: A promising neuroprotective agent that can participate in mediating the JNK/Nrf2/HO‑1 signaling pathway to prevent neurodegenerative diseases. (n.d.). ResearchGate.

- Immunostimulatory activity and structure-activity relationship of epimedin B from Epimedium brevicornu Maxim. (2022). Frontiers.

- Epimedin B exerts an anti-inflammatory effect by regulating the MAPK/NF-κB/NOD-like receptor signalling pathways. (2024). PubMed.

- Epimedin C: A promising neuroprotective agent that can participate in mediating the JNK/Nrf2/HO-1 signaling pathway to prevent neurodegenerative diseases. (2025). PubMed.

- Epimedin C modulates the balance between Th9 cells and Treg cells through negative regulation of noncanonical NF-κB pat… (n.d.). OUCI.

- A literature review on Epimedium, a medicinal plant with promising slow aging properties. (n.d.). Unknown Source.

- Epimedium Flavonoids. (2023). Encyclopedia MDPI.

- Flavonoids as Potential Anti-Inflammatory Molecules: A Review. (n.d.). MDPI.

- Development of an in vitro screening assay to test the antiinflammatory properties of dietary supplements and pharmacologic agents. (n.d.). PubMed.

Sources

- 1. Comprehensive review of the traditional uses and the potential benefits of epimedium folium - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A literature review on Epimedium, a medicinal plant with promising slow aging properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. mdpi.com [mdpi.com]

- 6. Possible new role for NF-kB in the resolution of inflammation • Johns Hopkins Arthritis Center [hopkinsarthritis.org]

- 7. mdpi.com [mdpi.com]

- 8. Epimedin C modulates the balance between Th9 cells and Treg cells through negative regulation of noncanonical NF-κB pathway and MAPKs activation to inhibit airway inflammation in the ovalbumin-induced murine asthma model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Epimedin B exerts an anti-inflammatory effect by regulating the MAPK/NF-κB/NOD-like receptor signalling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Epimedin C: A promising neuroprotective agent that can participate in mediating the JNK/Nrf2/HO-1 signaling pathway to prevent neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Development of an in vitro screening assay to test the antiinflammatory properties of dietary supplements and pharmacologic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Epimedin C: A promising neuroprotective agent that can participate in mediating the JNK/Nrf2/HO-1 signaling pathway to prevent neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Therapeutic Potential of Baohuoside VI in Neurodegenerative Diseases

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Neurodegenerative diseases, including Alzheimer's and Parkinson's, are characterized by the progressive loss of neuronal structure and function. A key pathological feature is the accumulation of misfolded proteins and chronic neuroinflammation. Current therapeutic strategies offer limited efficacy, creating an urgent need for novel drug candidates. Baohuoside VI, a flavonoid glycoside, has emerged as a promising neuroprotective agent. This guide provides a comprehensive overview of the mechanisms of action of Baohuoside VI, focusing on its anti-inflammatory, antioxidant, and anti-apoptotic properties. We present detailed in-vitro and in-vivo experimental protocols to enable researchers to investigate its therapeutic potential further. This document serves as a technical resource for the scientific community to accelerate the development of Baohuoside VI as a potential treatment for neurodegenerative diseases.

Introduction: The Challenge of Neurodegeneration and the Promise of Baohuoside VI

Neurodegenerative diseases are a growing global health concern, with complex pathologies involving oxidative stress, neuroinflammation, and apoptosis. These processes contribute to neuronal cell death and the progressive cognitive and motor decline observed in patients. The accumulation of toxic protein aggregates, such as amyloid-beta (Aβ) and tau in Alzheimer's disease, and α-synuclein in Parkinson's disease, is a central hallmark of these conditions.[1]

Baohuoside VI is a flavonoid compound that has demonstrated potent anti-inflammatory and neuroprotective effects in various studies. Its ability to modulate key signaling pathways involved in cellular defense and survival makes it a compelling candidate for neurodegenerative disease therapy. This guide will explore the molecular mechanisms underlying the neuroprotective effects of Baohuoside VI and provide the necessary technical information for its preclinical evaluation.

Profile of Baohuoside VI

-

Chemical Structure: Baohuoside VI is a flavonoid glycoside.

-

Source: It is a natural flavonoid extracted from Herba Epimedii.[2]

-

Known Activities: Studies have shown that Baohuoside I (a related compound) possesses significant anti-inflammatory and neuroprotective properties.[2] It has been shown to inhibit the activation of the NF-κB signaling pathway and the NLRP3 inflammasome, both of which are key drivers of neuroinflammation.[2]

Core Neuroprotective Mechanisms of Action

The therapeutic potential of Baohuoside VI in neurodegenerative diseases stems from its multifactorial mechanism of action, addressing several key pathological pathways.

Anti-Neuroinflammatory Effects

Chronic neuroinflammation, mediated by activated microglia and astrocytes, is a key contributor to neuronal damage in neurodegenerative diseases. Baohuoside I has been shown to suppress neuroinflammation by inhibiting the NF-κB signaling pathway.[2] This pathway is a central regulator of the inflammatory response, and its inhibition leads to a decrease in the production of pro-inflammatory cytokines and enzymes like iNOS and COX-2.[3]

Signaling Pathway: NF-κB Inhibition

Antioxidant Effects via Nrf2 Activation

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the brain's antioxidant defenses, is a major contributor to neuronal damage in neurodegenerative diseases.[4] The Nrf2/ARE pathway is a key cellular defense mechanism against oxidative stress.[5][6] Activation of Nrf2 leads to the transcription of a battery of antioxidant and detoxification enzymes, such as heme oxygenase-1 (HO-1) and superoxide dismutase (SOD).[3][5]

Signaling Pathway: Nrf2 Activation

Anti-Apoptotic Effects

Apoptosis, or programmed cell death, is a critical process in the removal of damaged neurons in neurodegenerative diseases.[7] The Bcl-2 family of proteins plays a central role in regulating apoptosis, with pro-apoptotic members like Bax promoting cell death and anti-apoptotic members like Bcl-2 inhibiting it.[8]

Logical Relationship: Anti-Apoptotic Mechanism

Experimental Validation: Protocols and Methodologies

To facilitate further research, this section provides detailed protocols for key in-vitro experiments to assess the neuroprotective effects of Baohuoside VI.

In-Vitro Model of Neuroinflammation

This protocol uses the BV-2 microglial cell line to model neuroinflammation induced by lipopolysaccharide (LPS).

Experimental Workflow: In-Vitro Neuroinflammation Assay

Step-by-Step Protocol:

-

Cell Culture: Culture BV-2 microglial cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Plating: Seed BV-2 cells in 96-well plates (for viability and NO assays) or 24-well plates (for ELISA and Western blotting) at an appropriate density and allow them to adhere overnight.

-

Treatment: Pre-treat the cells with varying concentrations of Baohuoside VI (e.g., 1, 5, 10, 25, 50 µM) for 2 hours. Include a vehicle control (DMSO).

-

Inflammatory Challenge: Add LPS (100 ng/mL) to the wells (except for the control group) and incubate for 24 hours.[9]

-

Nitric Oxide (NO) Assay:

-

Collect 50 µL of culture supernatant.

-

Add 50 µL of Griess Reagent A and 50 µL of Griess Reagent B.

-

Incubate for 10 minutes at room temperature.

-

Measure the absorbance at 540 nm. A standard curve with sodium nitrite should be used for quantification.

-

-

ELISA for Cytokines:

-

Collect the culture supernatant.

-

Measure the concentrations of TNF-α and IL-6 using commercially available ELISA kits, following the manufacturer's instructions.

-

-

Western Blot Analysis:

-

Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate with primary antibodies against p-IKK, p-IκBα, p-p65, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Visualize the protein bands using an ECL detection system.

-

In-Vitro Model of Parkinson's Disease

This protocol uses the SH-SY5Y neuroblastoma cell line and the neurotoxin 6-hydroxydopamine (6-OHDA) to model Parkinson's disease.[10][11] The SH-SY5Y cell line is a widely used in-vitro model for Parkinson's disease research.[12][13]

Experimental Workflow: In-Vitro Parkinson's Disease Model

Step-by-Step Protocol:

-

Cell Culture: Maintain SH-SY5Y cells in a 1:1 mixture of DMEM and Ham's F12 medium, supplemented with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin.

-

Plating: Seed SH-SY5Y cells in appropriate plates for the planned assays and allow them to attach.

-

Treatment: Pre-treat the cells with Baohuoside VI for 2 hours.

-

Neurotoxin Challenge: Expose the cells to 6-OHDA (a freshly prepared solution, typically 50-100 µM) for 24 hours.[14]

-

Cell Viability Assay (MTT):

-

Add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm.

-

-

Intracellular ROS Measurement:

-

Load the cells with 10 µM DCFH-DA for 30 minutes at 37°C.

-

Wash the cells with PBS.

-

Measure the fluorescence intensity using a fluorescence microplate reader (excitation/emission ~485/530 nm) or visualize using a fluorescence microscope.

-

-

Western Blot Analysis:

-

Perform Western blotting as described in section 4.1.7, using primary antibodies for Nrf2, HO-1, NQO1, Bax, Bcl-2, and cleaved caspase-3.

-

In-Vivo Evidence and Preclinical Models

While in-vitro studies provide valuable mechanistic insights, in-vivo studies are crucial for validating the therapeutic potential of Baohuoside VI.

-

LPS-Induced Neuroinflammation Model: Intraperitoneal or intracerebroventricular injection of LPS in rodents induces a robust neuroinflammatory response, characterized by microglial and astrocyte activation and increased pro-inflammatory cytokine production.[2] This model is suitable for evaluating the anti-inflammatory effects of Baohuoside VI in a living organism.

-

MPTP/6-OHDA Models of Parkinson's Disease: Systemic administration of MPTP or intrastriatal injection of 6-OHDA in rodents leads to the selective degeneration of dopaminergic neurons in the substantia nigra, mimicking the pathology of Parkinson's disease.[10] These models can be used to assess the ability of Baohuoside VI to protect dopaminergic neurons and improve motor function.

-

APP/PS1 Mouse Model of Alzheimer's Disease: These transgenic mice overexpress human amyloid precursor protein (APP) and presenilin-1 (PS1) with mutations found in familial Alzheimer's disease. They develop age-dependent amyloid-beta plaques, neuroinflammation, and cognitive deficits.[3] This model is ideal for long-term studies on the effects of Baohuoside VI on Aβ pathology and cognitive function.

Data Presentation

Table 1: Summary of Expected In-Vitro Results for Baohuoside VI

| Assay | Parameter Measured | Expected Outcome with Baohuoside VI Treatment |

| Neuroinflammation (LPS-stimulated BV-2 cells) | ||

| Griess Assay | Nitric Oxide (NO) levels | Dose-dependent decrease |

| ELISA | TNF-α, IL-6 levels | Dose-dependent decrease |

| Western Blot | p-IKK, p-IκBα, p-p65 levels | Dose-dependent decrease |

| Parkinson's Model (6-OHDA-treated SH-SY5Y cells) | ||

| MTT Assay | Cell Viability | Dose-dependent increase |

| DCFH-DA Assay | Intracellular ROS levels | Dose-dependent decrease |

| Western Blot | Nrf2, HO-1, NQO1 levels | Dose-dependent increase |

| Western Blot | Bax/Bcl-2 ratio, Cleaved Caspase-3 | Dose-dependent decrease |

Conclusion and Future Directions

Baohuoside VI demonstrates significant promise as a multi-target therapeutic agent for neurodegenerative diseases. Its ability to concurrently mitigate neuroinflammation, oxidative stress, and apoptosis addresses the complex and interconnected pathologies of these disorders.

Future research should focus on:

-

Pharmacokinetic and Pharmacodynamic Studies: To determine the bioavailability, brain penetration, and optimal dosing of Baohuoside VI.

-

Long-term Efficacy Studies: In transgenic animal models of neurodegenerative diseases to assess its impact on disease progression and cognitive/motor function.

-

Safety and Toxicology Studies: To establish a comprehensive safety profile before considering clinical trials.

The in-depth technical information and protocols provided in this guide are intended to empower researchers to rigorously evaluate and advance the development of Baohuoside VI as a potential novel therapy for patients suffering from devastating neurodegenerative diseases.

References

- Mechanisms and Potential Benefits of Neuroprotective Agents in Neurological Health. MDPI.

- Baohuoside I suppresses the NLRP3 inflammasome activation via targeting GPER to fight against Parkinson's disease. PubMed.

- Neuroprotective Effects and Mechanisms of Procyanidins In Vitro and In Vivo. MDPI.

- Natural Neuroinflammatory Modulators: Therapeutic Potential of Fungi-Derived Compounds in Selected Neurodegener

- SH-SY5Y Cell Line In Vitro Models for Parkinson Disease Research-Old Practice for New Trends. PubMed.

- The 6-hydroxydopamine model of Parkinson's disease. PubMed.

- Anti-Apoptotic Effects of Carotenoids in Neurodegener

- Anti-Apoptotic Effects of Carotenoids in Neurodegener

- Assessing neuroinflammation in vitro in a microglial model: advancing cannabinoid-based therapeutic insights. F1000Research.

- SH-SY5Y Cell Line In Vitro Models for Parkinson Disease Research—Old Practice for New Trends.

- The role of oxidative stress in Alzheimer's disease. YouTube.

- The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxid

- Protective activity of guanosine in an in vitro model of Parkinson's disease.

- Astragaloside IV Protects 6-Hydroxydopamine-Induced SH-SY5Y Cell Model of Parkinson's Disease via Activating the JAK2/STAT3 P

Sources

- 1. mdpi.com [mdpi.com]

- 2. Baohuoside I suppresses the NLRP3 inflammasome activation via targeting GPER to fight against Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. youtube.com [youtube.com]

- 5. mdpi.com [mdpi.com]

- 6. The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Anti-Apoptotic Effects of Carotenoids in Neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Anti-Apoptotic Effects of Carotenoids in Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Assessing neuroinflammation in vitro in a... | F1000Research [f1000research.com]

- 10. The 6-hydroxydopamine model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. SH-SY5Y Cell Line In Vitro Models for Parkinson Disease Research-Old Practice for New Trends - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Frontiers | Astragaloside IV Protects 6-Hydroxydopamine-Induced SH-SY5Y Cell Model of Parkinson’s Disease via Activating the JAK2/STAT3 Pathway [frontiersin.org]

Physicochemical Profiling of Epimedin C: Molecular Weight, Solubility, and Analytical Protocols

Executive Summary

Epimedin C is a prenylated flavonol glycoside and a primary bioactive marker in Epimedium species (Herba Epimedii).[1] Structurally, it is the 3-O-rhamnosyl(1->2)rhamnoside, 7-O-glucoside of the aglycone anhydroicaritin.[2][1] For researchers, the critical challenge lies in its amphiphilic nature: while the glycosidic sugar moieties provide some polarity, the prenylated flavonoid core imposes significant hydrophobicity.

This guide provides a standardized physicochemical profile and validated protocols for solubilization and analysis. Failure to adhere to these solubility thresholds frequently results in compound precipitation in aqueous buffers, leading to erratic bioassay data (false negatives) or non-specific aggregation effects (false positives).[1]

Physicochemical Characterization

Molecular Identity

Epimedin C is distinct from its analogs (Epimedin A, B, and Icariin) primarily by the specific glycosylation pattern at the C3 position.

| Parameter | Value |

| Chemical Name | Epimedin C |

| CAS Number | 110642-44-9 |

| Molecular Formula | C₃₉H₅₀O₁₉ |

| Molecular Weight | 822.81 g/mol |

| Appearance | Yellow crystalline powder |

| Class | Prenylflavonol glycoside |

Structural Hierarchy & Hydrolysis Pathway

Understanding the structural relationship is vital for stability studies. Acidic conditions or enzymatic action (e.g., β-glucosidase) can sequentially hydrolyze sugars, converting Epimedin C into congeners like Icariin or Icariside.[2][1]

Figure 1: Structural degradation pathway and component hierarchy of Epimedin C.[2][1]

Solubility Profile & Reconstitution Protocols

Solubility Thresholds

Epimedin C exhibits "solubility-limited absorption" characteristics.[2] The presence of the prenyl group at C8 significantly reduces water solubility compared to non-prenylated flavonoids.

| Solvent | Solubility Limit (approx.)[1][3][4] | Application Notes |

| DMSO | 30 mg/mL | Preferred for stock solutions.[2][1][5] Stable at -20°C. |

| DMF | 30 mg/mL | Alternative to DMSO for specific chemical synthesis.[2][5] |

| Ethanol (100%) | ~10-20 mg/mL | Good for extraction; less stable for long-term storage than DMSO.[2] |

| PBS (pH 7.2) | ~1 mg/mL | Critical: Metastable.[1] Prone to precipitation >24h. |

| Water | < 0.5 mg/mL | Poor. Requires cosolvents or pH adjustment. |

Validated Solubilization Protocol (Self-Validating)

To ensure experimental reproducibility, use the "Stock-Dilute-Verify" method.[2][1]

Step 1: Primary Stock Preparation (10 mM)

-

Weigh 8.23 mg of Epimedin C.

-

Add 1.0 mL of anhydrous DMSO (bigrade).

-

Vortex for 30 seconds until the solution is clear yellow.

-

Validation: Centrifuge at 10,000 x g for 1 minute. Inspect the pellet. If a pellet exists, the compound is not dissolved.

Step 2: Aqueous Working Solution (For Cell Assays) Direct addition of DMSO stock to media often causes "crashing out."[1]

-

Dilute the DMSO stock 1:10 into 100% Ethanol first (intermediate step).

-

Slowly add this intermediate to the culture medium while vortexing.

-

Ensure final DMSO concentration is <0.1% (v/v) to avoid solvent toxicity.[1]

Step 3: In Vivo Formulation (Vehicle) For animal studies requiring higher doses, simple saline is insufficient.[1]

-

Recommended Vehicle: 5% DMSO + 40% PEG300 + 5% Tween 80 + 50% Saline.

-

Procedure: Dissolve in DMSO/PEG300/Tween mixture before adding saline.

Analytical Methodology (HPLC-UV)

Quantification must separate Epimedin C from structurally similar impurities (Epimedin A, B, and Icariin).[1] A gradient elution on a C18 column is required.[6][7][8]

Chromatographic Conditions

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 250 mm, 5 µm).[2][1]

-

Temperature: 30°C.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 270 nm (Characteristic flavonol band).[1]

-

Injection Volume: 10 µL.

Mobile Phase Gradient[1][2]

-

Solvent A: 0.1% Formic Acid in Water (Suppresses silanol ionization).[1]

-

Solvent B: Acetonitrile.[9]

| Time (min) | % Solvent A | % Solvent B |

| 0 | 90 | 10 |

| 10 | 70 | 30 |

| 30 | 50 | 50 |

| 35 | 10 | 90 |

| 40 | 90 | 10 |

Analytical Workflow Diagram

Figure 2: Standardized HPLC-UV workflow for Epimedin C quantification.

Stability & Storage Guidelines

Thermal & Photostability[2]

-

Solid State: Stable for ≥2 years at -20°C if desiccated.[2] Protect from light.

-

Solution State:

pH Sensitivity

Epimedin C contains glycosidic bonds susceptible to acid hydrolysis.

-

Avoid: Acidic buffers (pH < 4.[1]0) for long incubations.[1]

-

Optimal pH: 6.5 – 7.5 for biological assays.

Biological Implications[1][2][10]

The solubility profile of Epimedin C dictates its pharmacokinetics. The low water solubility (<1 mg/mL) suggests Class IV or Class II behavior in the Biopharmaceutics Classification System (BCS) depending on permeability.[1]

-

In Vitro: If the media turns turbid, the effective concentration is unknown. Always filter (0.22 µm) and re-quantify via HPLC if precipitation is suspected.[1]

-

Metabolism: In vivo, Epimedin C is a "pro-drug" for Icariin and Icaritin. The gut microbiota hydrolyzes the sugar moieties to improve absorption of the aglycone.

References

-

Cayman Chemical. (2023).[1] Epimedin C Product Information & Solubility Data. Link

-

PubChem. (2023).[1] Compound Summary for CID 5748394: Epimedin C.[5][8][10] National Library of Medicine. Link

-

Zhang, Y., et al. (2013). "Simultaneous determination of Epimedin A, B, C and Icariin in rat plasma by LC-MS/MS." Journal of Chromatography B. (Validated analytical method source). Link

-

Chen, X., et al. (2008). "Pharmacokinetics and metabolism of the flavonoids of Epimedium koreanum Nakai." Chemical and Pharmaceutical Bulletin. (Metabolic pathway grounding).[1] Link

-

BenchChem. (2023).[1] HPLC Quantification of Epimedin A/C in Plant Extracts. Link

Sources

- 1. Epimedin C | CAS 110642-44-9 | Cayman Chemical | Biomol.com [biomol.com]

- 2. Epimedin C | C39H50O19 | CID 5748394 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. kth.diva-portal.org [kth.diva-portal.org]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. rjptonline.org [rjptonline.org]

- 8. researchgate.net [researchgate.net]

- 9. Determination of epimedin C in rat plasma by reversed-phase high-performance chromatography after oral administration of Herba Epimedii extract - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Epimedin C - CD BioGlyco [bioglyco.com]

Methodological & Application

Application Note: A Validated HPLC Method for the Quantification of Epimedin C in Herbal Extracts

Abstract

This application note presents a robust and validated High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of Epimedin C, a key bioactive flavonoid glycoside found in plants of the Epimedium genus. The method utilizes reversed-phase chromatography with UV detection, providing excellent specificity, linearity, accuracy, and precision. This protocol is designed for researchers, scientists, and drug development professionals involved in the quality control of raw herbal materials, standardization of botanical extracts, and pharmacokinetic studies. The causality behind experimental choices and a comprehensive validation protocol adhering to ICH guidelines are detailed to ensure methodological integrity and reproducibility.

Introduction: The Significance of Epimedin C Quantification

Epimedium species, commonly known as Horny Goat Weed or Yin Yang Huo, have a long history of use in Traditional Chinese Medicine for treating a variety of conditions.[1][2] The therapeutic effects are largely attributed to a group of prenylated flavonoid glycosides, among which Epimedin C is a significant constituent alongside icariin, epimedin A, and epimedin B.[3][4] Epimedin C has demonstrated a range of pharmacological activities, including potential neuroprotective effects.[5][6] Therefore, the accurate and reliable quantification of Epimedin C is paramount for the quality control and standardization of Epimedium-containing herbal products and for advancing pharmacological research.

This document provides a comprehensive guide to a validated HPLC method, moving beyond a simple recitation of steps to explain the scientific rationale underpinning the methodological choices.

Chromatographic Method Development: A Rationale-Driven Approach

The development of a reliable HPLC method necessitates a systematic approach to optimizing the separation and detection of the target analyte.

Column Selection: The Foundation of Separation

A reversed-phase C18 column is the stationary phase of choice for the analysis of flavonoid glycosides like Epimedin C.[1][3][7][8] The C18 stationary phase provides the necessary hydrophobicity to retain the moderately polar Epimedin C, allowing for its effective separation from other structurally similar flavonoids present in the complex matrix of an herbal extract. A column with dimensions of 4.6 mm x 150 mm and a particle size of 2.7 µm to 5 µm offers a good balance between resolution, analysis time, and backpressure.

Mobile Phase Optimization: Achieving Peak Performance

The mobile phase composition is critical for achieving optimal resolution and peak shape. A gradient elution is often preferred over an isocratic one for analyzing complex mixtures like herbal extracts, as it allows for the efficient elution of compounds with a wide range of polarities.

-

Mobile Phase A: An acidified aqueous phase is employed to suppress the ionization of phenolic hydroxyl groups present in the flavonoid structure. This results in sharper, more symmetrical peaks and improved retention. Common choices for acidification include 0.1% formic acid, 0.4% acetic acid, or 0.05% phosphoric acid.[1][7][8] Phosphoric acid is a robust choice for UV detection due to its low UV cutoff.

-

Mobile Phase B: Acetonitrile is a common organic modifier in reversed-phase HPLC due to its low viscosity and UV transparency.[1][7][8] It provides good selectivity for flavonoids when paired with an acidified water mobile phase.

A gradient program starting with a lower concentration of acetonitrile and gradually increasing its proportion allows for the elution of more polar compounds first, followed by the less polar compounds, ensuring a good separation of Epimedin C from other related flavonoids.

Detection Wavelength: Maximizing Sensitivity and Specificity

The selection of an appropriate detection wavelength is crucial for achieving high sensitivity and specificity. A Diode Array Detector (DAD) is highly recommended as it allows for the acquisition of the full UV spectrum of the analyte. The UV spectrum of Epimedin C and related flavonoids typically shows a maximum absorption (λmax) around 270 nm.[8][9][10] Monitoring at or near this wavelength ensures high sensitivity for Epimedin C while minimizing interference from compounds that do not absorb in this region.

Detailed Experimental Protocols

Materials and Reagents

| Reagent/Material | Grade | Recommended Supplier |

| Epimedin C Reference Standard | >98% purity | ChemFaces or equivalent |

| Acetonitrile | HPLC Grade | Fisher Scientific or equivalent |

| Methanol | HPLC Grade | Fisher Scientific or equivalent |

| Phosphoric Acid (85%) | Analytical Grade | Sigma-Aldrich or equivalent |

| Water | HPLC/Milli-Q Grade | In-house purification system |

| Epimedium spp. dried aerial parts | Authenticated | Reputable botanical supplier |

| 0.45 µm Syringe Filters (PTFE) | --- | VWR or equivalent |

Instrumentation and Chromatographic Conditions

| Parameter | Condition |

| HPLC System | Agilent 1260 Infinity II or equivalent with quaternary pump, autosampler, column thermostat, and DAD |

| Column | C18, 4.6 x 150 mm, 5 µm (e.g., Hypersil ODS2)[7] |

| Mobile Phase A | Water with 0.05% Phosphoric Acid[8] |

| Mobile Phase B | Acetonitrile |

| Gradient Program | Time (min) |

| 0 | |

| 20 | |

| 25 | |

| 30 | |

| 30.1 | |

| 35 | |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 272 nm[8] |

| Injection Volume | 10 µL |

Preparation of Standard Solutions

-

Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of Epimedin C reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol. Sonicate for 5 minutes to ensure complete dissolution.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with methanol to obtain concentrations ranging from 1 µg/mL to 100 µg/mL (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Preparation of Sample Solutions (from Dried Herbal Material)

-

Grinding: Grind the dried aerial parts of Epimedium spp. to a fine powder (40-60 mesh).

-

Extraction: Accurately weigh approximately 0.5 g of the powdered sample into a 50 mL conical flask.[9] Add 25 mL of methanol.[8]

-

Sonication: Sonicate the mixture in an ultrasonic bath for 30 minutes at room temperature.[8][9]

-

Filtration: Allow the mixture to cool and then filter through a 0.45 µm PTFE syringe filter into an HPLC vial.

HPLC Method Validation Protocol (ICH Q2(R2) Guidelines)

A comprehensive validation of the analytical method is essential to ensure its suitability for the intended purpose.[11][12][13][14]

Specificity

Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present.

-

Protocol:

-

Inject the blank (methanol).

-

Inject a standard solution of Epimedin C.

-

Inject the sample solution.

-

Inject a placebo sample (if a formulated product is being analyzed).

-

-

Acceptance Criteria: The retention time of the Epimedin C peak in the sample chromatogram should match that of the standard. The peak should be pure, which can be confirmed using a DAD to check for peak purity. No interfering peaks should be observed at the retention time of Epimedin C in the blank or placebo chromatograms.

Linearity and Range

Linearity is the ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range.

-

Protocol:

-

Inject the prepared working standard solutions (1-100 µg/mL) in triplicate.

-

Construct a calibration curve by plotting the mean peak area against the concentration.

-

-

Acceptance Criteria: The correlation coefficient (r²) of the calibration curve should be ≥ 0.999. The y-intercept should be close to zero.

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value.

-

Protocol:

-

Perform a recovery study by spiking a known amount of Epimedin C standard solution into a pre-analyzed sample at three different concentration levels (e.g., 80%, 100%, and 120% of the expected sample concentration).

-

Prepare and analyze each spiked sample in triplicate.

-

Calculate the percentage recovery.

-

-

Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.[8]

Precision

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

-

Repeatability (Intra-day Precision):

-

Protocol: Analyze six replicate injections of a sample solution on the same day, under the same experimental conditions.

-

Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2.0%.

-

-

Intermediate Precision (Inter-day Precision):

-

Protocol: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

-

Acceptance Criteria: The RSD over the different days/analysts/instruments should be ≤ 2.0%.

-

Limit of Detection (LOD) and Limit of Quantification (LOQ)

-

LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

-

LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

-

Protocol:

-

Determine LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S, where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve).

-

Alternatively, determine the concentration that gives a signal-to-noise ratio of approximately 3 for LOD and 10 for LOQ.

-

-

Acceptance Criteria: The LOQ should be verifiable with acceptable precision and accuracy.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

-

Protocol:

-

Introduce small variations to the method parameters, such as:

-

Flow rate (± 0.1 mL/min)

-

Column temperature (± 2 °C)

-

Mobile phase composition (e.g., varying the percentage of acetonitrile by ± 2%)

-

Detection wavelength (± 2 nm)

-

-

Analyze a sample solution under each of the modified conditions.

-

-

Acceptance Criteria: The RSD of the results obtained under the varied conditions should not be significantly different from the results obtained under the original conditions.

Data Presentation

Table 1: System Suitability Test (SST) Parameters

| Parameter | Acceptance Criteria |

| Tailing Factor (T) | T ≤ 2.0 |

| Theoretical Plates (N) | N ≥ 2000 |

| Repeatability of Injections (RSD%) | ≤ 2.0% for 5 replicate injections of a standard |

Table 2: Summary of Validation Results (Example)

| Validation Parameter | Result | Acceptance Criteria |

| Linearity (r²) | 0.9995 | ≥ 0.999 |

| Range (µg/mL) | 1 - 100 | - |

| Accuracy (% Recovery) | 99.5% (RSD = 1.2%) | 98.0% - 102.0% |

| Repeatability (RSD%) | 0.8% | ≤ 2.0% |

| Intermediate Precision (RSD%) | 1.5% | ≤ 2.0% |

| LOD (µg/mL) | 0.1 | - |

| LOQ (µg/mL) | 0.3 | Verifiable with acceptable precision and accuracy |

Visualizations

Figure 1: Overall workflow for the quantification of Epimedin C.

Figure 2: Decision logic for HPLC method development.

Conclusion

The HPLC method detailed in this application note provides a reliable and robust protocol for the quantification of Epimedin C in herbal extracts. The systematic approach to method development, coupled with a comprehensive validation strategy based on ICH guidelines, ensures the integrity and reproducibility of the results. This method is well-suited for routine quality control of Epimedium-based raw materials and finished products, as well as for supporting further pharmacological and clinical research.

References

-

Li, Y., Xiong, Z., & Li, F. (2005). Determination of epimedin C in rat plasma by reversed-phase high-performance chromatography after oral administration of Herba Epimedii extract. Journal of Chromatography B, 821(2), 235-239. [Link]

-

Sha, M., Cao, A., Yang, S., & Xue, Y. (1997). [Determination of icariin in Epimedium koreanum nakai by high performance liquid chromatography]. Se Pu, 15(2), 166-167. [Link]

-

Wang, L., et al. (2018). Development and Validation of a HPLC-MS/MS Method for Simultaneous Determination of Twelve Bioactive Compounds in Epimedium: Application to a Pharmacokinetic Study in Rats. Molecules, 23(6), 1303. [Link]

-

Ma, H., et al. (2007). Determination of epimedin C and icariin in Herba Epimedii by HPLC. Zhongguo Zhong yao za zhi = Zhongguo zhongyao zazhi = China journal of Chinese materia medica, 32(13), 1297-1299. [Link]

-

Zhu, L., et al. (2015). Comparative Pharmacokinetics and Bioavailability of Epimedin C in Rat after Intramuscular Administration of Epimedin C, a Combination of Four Flavonoid Glycosides and Purified Herba Epimedii Extract. Evidence-Based Complementary and Alternative Medicine, 2015, 245841. [Link]

-

ResearchGate. (n.d.). HPLC fingerprints of nine sets of Epimedium samples studied and standards (epimedin C, icariin and baohuoside I, from left to right). [Link]

-

Kim, J. H., et al. (2023). Quantification and Validation of an HPLC Method for Low Concentrations of Apigenin-7-O-Glucuronide in Agrimonia pilosa Aqueous Ethanol Extract Topical Cream by Liquid–Liquid Extraction. Molecules, 28(2), 738. [Link]

-

Wang, Y., et al. (2011). Determination of epimedin C and study on HPLC specific chromatogram of decoction pieces of Epimedium wushanense T.S.Ying. Journal of Pharmaceutical Analysis, 1(2), 121-125. [Link]

-

Li, Y., et al. (2024). Efficient preparation of icariin from epimedin C by recyclable biphasic enzymatic hydrolysis. Natural Product Research, 1-7. [Link]

-

Shulyak, Y. V., et al. (2020). Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. Research Journal of Pharmacy and Technology, 13(9), 4125-4130. [Link]

-

Al-Shdefat, R., et al. (2024). Development of an RP-HPLC Method for Quantifying Diclofenac Diethylamine, Methyl Salicylate, and Capsaicin in Pharmaceutical Formulation and Skin Samples. Molecules, 29(12), 2826. [Link]

-

Semantic Scholar. (2018). Development and Validation of a HPLC-MS/MS Method for Simultaneous Determination of Twelve Bioactive Compounds in Epimedium. [Link]

-

ResearchGate. (2018). Development and Validation of a HPLC-MS/MS Method for Simultaneous Determination of Twelve Bioactive Compounds in Epimedium: Application to a Pharmacokinetic Study in Rats. [Link]

-

European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link]

-

Li, C., et al. (2016). Icaritin Preparation from Icariin by a Special Epimedium Flavonoid-Glycosidase from Aspergillus sp.y848 Strain. Molecules, 21(10), 1339. [Link]

-

International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]

-

Li, H. B., & Chen, F. (2009). Separation and purification of epimedin A, B, C, and icariin from the medicinal herb Epimedium brevicornum maxim by dual-mode HSCCC. Journal of chromatographic science, 47(5), 337–340. [Link]

-

International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

-

Wang, Y., et al. (2022). Epimedin C: A promising neuroprotective agent that can participate in mediating the JNK/Nrf2/HO-1 signaling pathway to prevent neurodegenerative diseases. Experimental and Therapeutic Medicine, 24(6), 779. [Link]

-

European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

Sources

- 1. Development and Validation of a HPLC-MS/MS Method for Simultaneous Determination of Twelve Bioactive Compounds in Epimedium: Application to a Pharmacokinetic Study in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]